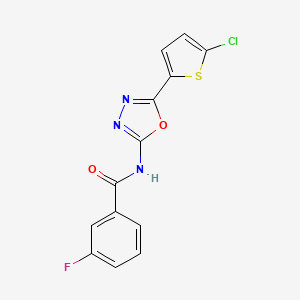

![molecular formula C23H21ClN6O2S B2828201 N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-70-2](/img/structure/B2828201.png)

N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

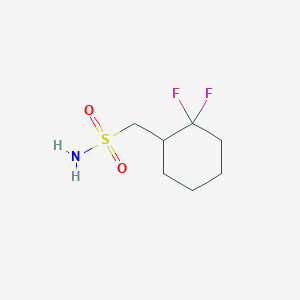

This compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazolo[4,3-b]pyridazine ring, a thioether group, an amide group, and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the 1,2,4-triazolo[4,3-b]pyridazine ring . The presence of the chlorophenyl group could introduce some steric hindrance .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, which could affect its solubility in different solvents .Scientific Research Applications

Anticancer Activity

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit anticancer properties . They could potentially be used in the development of new anticancer drugs.

Antimicrobial Activity

These compounds have shown antimicrobial activity, particularly against S. aureus, B. subtilis, E. coli, and Klebsiella pneumonia . This suggests potential use in the treatment of various bacterial infections.

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds also exhibits analgesic and anti-inflammatory properties . This could make them useful in the development of pain relief and anti-inflammatory medications.

Antioxidant Activity

These compounds have been found to have antioxidant properties . Antioxidants are important compounds that reduce or eliminate free radicals, thus protecting cells against oxidative injury .

Antiviral Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds has shown antiviral properties . This suggests potential use in the development of antiviral drugs.

Enzyme Inhibitors

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential use in the treatment of diseases related to these enzymes.

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds has shown potential as antitubercular agents . This suggests potential use in the treatment of tuberculosis.

Drug Design and Discovery

The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . This could make them useful in the development of new target-oriented drugs for the treatment of multifunctional diseases.

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to have anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins , suggesting that the compound might target enzymes involved in prostaglandin synthesis, such as cyclo-oxygenase (COX) enzymes .

Mode of Action

Based on its structural similarity to other 1,2,4-triazolo derivatives, it can be hypothesized that it might inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins is catalyzed by COX enzymes . Therefore, the compound might interact with these enzymes and inhibit their activity, leading to reduced prostaglandin synthesis.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins . By inhibiting COX enzymes, the compound could reduce the production of prostaglandins, which are involved in inflammation and pain signaling . This could lead to downstream effects such as reduced inflammation and pain.

Pharmacokinetics

The compound’s potential anti-inflammatory and analgesic activities suggest that it might be well-absorbed and distributed in the body to reach its target sites .

Result of Action

The potential result of the compound’s action could be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . This could be due to the compound’s potential ability to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain signaling .

properties

IUPAC Name |

N-[2-[6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN6O2S/c1-15-2-4-16(5-3-15)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)33-14-21(31)26-18-8-6-17(24)7-9-18/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUUBJSRCCHWSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-[2-(2-methylphenyl)pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B2828121.png)

![N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2828123.png)

![Methyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2828124.png)

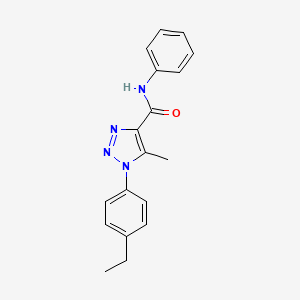

![6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2828126.png)

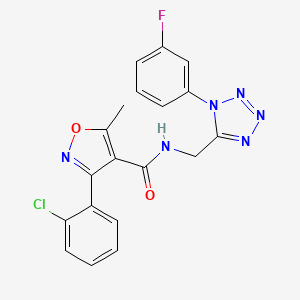

![N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2828127.png)

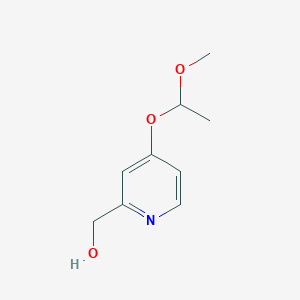

![6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2828130.png)

![N-(3,4-dichlorophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2828131.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2828134.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate](/img/structure/B2828136.png)